![molecular formula C11H9N B3330764 3-(Prop-2-YN-1-YL)-1H-indole CAS No. 7394-63-0](/img/structure/B3330764.png)
3-(Prop-2-YN-1-YL)-1H-indole
Overview
Description
Indoles are a class of organic compounds that contain a benzene ring fused to a pyrrole ring. The “3-(Prop-2-YN-1-YL)” part of the name suggests that there is a prop-2-yn-1-yl group attached to the third carbon of the indole .
Molecular Structure Analysis
The molecular structure of “3-(Prop-2-YN-1-YL)-1H-indole” would consist of an indole ring with a prop-2-yn-1-yl group attached to the third carbon. The prop-2-yn-1-yl group contains a triple bond, which could potentially participate in various chemical reactions .Chemical Reactions Analysis
The prop-2-yn-1-yl group in “3-(Prop-2-YN-1-YL)-1H-indole” could potentially undergo various chemical reactions. For instance, it could participate in click chemistry reactions, such as the azide-alkyne Huisgen cycloaddition . Additionally, the indole nucleus could undergo electrophilic substitution reactions .Scientific Research Applications
Crystal Structure Analysis
The compound has been used in the synthesis and structural characterization of 1-(cyclohex-1-en-1-yl)-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazol-2-one . The crystal structure of the isolated organic compound was confirmed through single-crystal X-ray diffraction analysis .
Density Functional Theory (DFT) Calculations
The compound has been used in DFT calculations and Hirshfeld surface analysis . The experimental results regarding the molecular geometry and intermolecular interactions within the crystal are in accordance with the DFT calculations .
Synthesis of Propargylamines
Propargylamines are a class of compounds with many pharmaceutical and biological properties . The compound “3-(Prop-2-YN-1-YL)-1H-indole” can be used in the solvent-free synthetic approaches towards propargylamines .
Treatment of Neurodegenerative Disorders
Propargylamine derivatives such as pargyline, rasagiline, and selegiline are used against neurodegenerative disorders like Parkinson’s and Alzheimer’s diseases . The neuroprotective effects of these derivatives were found to be dependent on the propargyl moiety .
Treatment of Type 1 Diabetes
Pargyline, a propargylamine derivative, acts as an irreversible selective MAO-B inhibitor drug . Being a MAO inhibitor, pargyline is also used for treating type 1 diabetes .
Cancer Treatments
Pargyline was found to enhance LSD-1 inhibition and resulted in induced senescence and growth inhibition of cancer cells . It also has inhibitory properties against proline-5-carboxylate reductase-1 (PYCR1), thus making it useful for cancer treatments .
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors
Mode of Action
It has been suggested that some alkynylpiperidines, which are structurally similar, can act as irreversible inhibitors of oxidases by binding to their active sites. The compound may interact with its targets, leading to changes in their function or activity.
Biochemical Pathways
For instance, a compound with a similar structure was found to exhibit cytotoxic activity against certain cell lines, suggesting its involvement in pathways related to cell growth and proliferation .
Result of Action
Compounds with similar structures have been found to exhibit various biological activities, including cytotoxic activity against certain cell lines
Action Environment
It has been observed that similar compounds can undergo visible-light-induced oxidative formylation in the presence of molecular oxygen . This suggests that light and oxygen levels may influence the action of 3-(Prop-2-YN-1-YL)-1H-indole.
properties
IUPAC Name |
3-prop-2-ynyl-1H-indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N/c1-2-5-9-8-12-11-7-4-3-6-10(9)11/h1,3-4,6-8,12H,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYJKOCRQXSHQPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC1=CNC2=CC=CC=C21 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Prop-2-YN-1-YL)-1H-indole |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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